N-(Hydroxymethyl)acrylamide

Descripción

N-Methylolacrylamide is a secondary carboxamide.

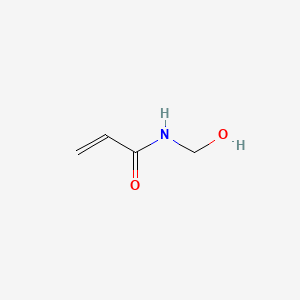

Structure

3D Structure

Propiedades

IUPAC Name |

N-(hydroxymethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCOEDDPFOAUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26374-25-4 | |

| Record name | N-Methylolacrylamide polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020885 | |

| Record name | N-Methylolacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylolacrylamide appears as a colorless or yellow aqueous solution., Liquid, A colorless or yellow liquid; [CAMEO] White solid; [ICSC] Liquid; [MSDSonline], WHITE CRYSTALS. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenamide, N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylolacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °C | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 188 | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000205 [mmHg], Vapor pressure, Pa at 25 °C: 0.03 (negligible) | |

| Record name | N-Methylolacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

924-42-5 | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylolacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hydroxymethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylolacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylolacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(HYDROXYMETHYL)ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8W68JL80Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(HYDROXYMETHYL)ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

165 to 167 °F (NTP, 1992), 75 °C | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

N-(Hydroxymethyl)acrylamide synthesis from acrylamide and formaldehyde

An In-depth Technical Guide to the Synthesis of N-(Hydroxymethyl)acrylamide

Introduction

This compound (NMA) is a bifunctional monomer of significant interest in polymer chemistry.[1][2] Its molecular structure contains both a reactive vinyl group and a hydroxymethyl group, making it a versatile cross-linking agent.[1][2] The vinyl group allows for copolymerization with a wide array of other vinyl monomers, while the hydroxymethyl group provides a site for subsequent cross-linking reactions, enabling the transformation of thermoplastic polymers into thermoset materials.[1] This dual functionality makes NMA a valuable component in the synthesis of polymers for various applications, including adhesives, coatings, textiles, papermaking, and hydrogels for biochemical research like polyacrylamide gel electrophoresis.[2][3]

The primary and most common method for synthesizing NMA is through the hydroxymethylation of acrylamide (B121943) with formaldehyde (B43269).[1] This guide provides a comprehensive overview of this synthesis, detailing reaction mechanisms, experimental protocols, and quantitative data for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Pathways

The fundamental reaction for producing NMA is the addition of formaldehyde to the nitrogen atom of the acrylamide molecule.[1] This reaction can be catalyzed by either basic or acidic compounds.

-

Base-Catalyzed Mechanism: This is the most common approach.[1] A base catalyst facilitates the deprotonation of the amide nitrogen in acrylamide, forming an amide anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of an alkoxide intermediate. Subsequent protonation of the intermediate yields this compound.

-

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. The acrylamide nitrogen then acts as a nucleophile, attacking the activated formaldehyde to form the product. This method can sometimes lead to the formation of N,N'-methylenebisacrylamide, a byproduct, if the reaction conditions are not carefully controlled.[3]

To prevent the premature polymerization of the acrylamide or the NMA product via their vinyl groups, a polymerization inhibitor is typically added to the reaction mixture.[3][4][5]

Caption: Figure 1: this compound Synthesis Pathway

Data Presentation: Synthesis Parameters

The synthesis of NMA can be optimized by adjusting various parameters, which affects reaction time, yield, and product purity. The following tables summarize quantitative data from several cited experimental methodologies.

Table 1: Comparison of Synthesis Protocols

| Catalyst | Solvent | Temperature (°C) | pH | Reaction Time | Yield (%) | Polymerization Inhibitor | Reference |

|---|---|---|---|---|---|---|---|

| Sulfuric Acid | Aqueous | Not Specified | Acidic | Not Specified | 60 - 80 | Copper(I) Chloride | [1][3] |

| Sodium Methylate | Acetone (B3395972) | 42 - 45 | 8.8 - 9.3 (initial) | 1 hour | High | Not Specified | [6] |

| Sodium Hydroxide (B78521) | Water | 15 - 25 | 9.5 - 10 (end) | 2 hours | High | p-Methoxyphenol | [4] |

| Supported Quaternary Ammonium Base | Water (reduced amount) | 45 - 60 | Basic | 2 - 7 hours | High | p-Methoxyphenol or p-Hydroxyphenol |[5] |

Table 2: Molar Ratios of Reactants

| Protocol Component | Molar Ratio | Reference |

|---|---|---|

| Acrylamide : Formaldehyde | 1-1.1 : 1 | [4] |

| Acrylamide : Water | 1 : 0.7-1.3 | [5] |

| Acrylamide : Paraformaldehyde | 1 : 0.94-0.96 | [5] |

| Acrylamide : Polymerization Inhibitor | 1 : 0.005-0.008 |[5] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Base-Catalyzed Synthesis in Acetone

This protocol is adapted from a method utilizing sodium methylate as a catalyst.[6]

-

Preparation: Charge a reactor with acetone as the solvent. Add acrylamide to the reactor.

-

Catalysis: Add a polymerization inhibitor. Warm the mixture to 42–45 °C.

-

pH Adjustment (Initial): Add the catalyst, sodium methylate, to adjust the reaction liquid's pH to a range of 8.8–9.3.[6]

-

Reactant Addition: Add formaldehyde to the mixture. The pH should be maintained around 8.5.

-

Reaction: Maintain the temperature and allow the reaction to proceed isothermally for 1 hour.

-

Neutralization: After the reaction period, add phthalic acid to neutralize the catalyst and adjust the final pH to between 7.0 and 8.0.

-

Product Isolation: Cool the solution to induce crystallization. The resulting this compound crystals are then isolated by filtration.

Protocol 2: Base-Catalyzed Aqueous Synthesis

This protocol is based on a method using sodium hydroxide in an aqueous solution.[4]

-

Dissolution: In a reaction vessel, dissolve acrylamide crystals in water at 40–45 °C. Add p-methoxyphenol as a polymerization inhibitor.

-

Cooling and Catalysis: Cool the solution to 15–25 °C. Add an aqueous solution of sodium hydroxide while stirring to mix uniformly.

-

Formaldehyde Addition: Add a 37% aqueous formaldehyde solution dropwise at a controlled rate of 50–60 ml/min.

-

Reaction: Once the addition is complete, continue the reaction for an additional 2 hours. The target endpoint pH is between 9.5 and 10.0.

-

Neutralization: Adjust the pH to be slightly acidic using sulfuric acid to quench the reaction.

-

Product: The final product is an aqueous solution of this compound.

Caption: Figure 2: General Experimental Workflow for NMA Synthesis

Analytical Characterization

To confirm the synthesis of this compound and assess its purity, various analytical methods can be employed.

Table 3: Analytical Methods for NMA and Related Compounds

| Technique | Purpose | Detection Limit | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | ~10 µg/L (for acrylamide in water) | [7][8] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification in biological/aqueous samples | 0.25 - 5 ng/mL | [9][10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and analysis of adducts or derivatives | Not Specified | [8][9] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Not Applicable | [8] |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Structural elucidation | Not Applicable |[8] |

Safety and Handling

Acrylamide is a known neurotoxin and potential carcinogen, and formaldehyde is a toxic substance and a probable human carcinogen.[10] Therefore, all synthesis procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The synthesis of this compound from acrylamide and formaldehyde is a well-established process crucial for the production of a versatile cross-linking monomer. The reaction can be effectively controlled through the selection of appropriate catalysts (typically basic), solvents, and reaction conditions to achieve high yields and purity.[4][6] The choice between an aqueous medium and an organic solvent like acetone depends on the desired final product form (solution vs. crystalline solid) and the specific catalyst system employed. Careful control of pH and temperature, along with the use of polymerization inhibitors, is critical to minimize side reactions and ensure a stable, high-quality product.

References

- 1. This compound | 924-42-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 5. CN112939799A - Synthesis method of N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 6. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 7. US5220065A - Method for producing n-methylolacrylamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to N-(Hydroxymethyl)acrylamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)acrylamide (NMA) is a bifunctional monomer of significant interest in polymer chemistry and materials science. Possessing both a reactive vinyl group and a hydroxymethyl group, NMA serves as a versatile crosslinking agent and a building block for a wide array of functional polymers. Its unique chemical architecture allows for the formation of hydrophilic, crosslinked networks, making it a valuable component in the synthesis of hydrogels, adhesives, coatings, and various biomaterials. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its synthesis and purification.

Chemical Structure and Properties

This compound, with the IUPAC name N-(hydroxymethyl)prop-2-enamide, is a white crystalline solid at room temperature. Its bifunctional nature, stemming from the presence of a polymerizable vinyl group and a reactive hydroxymethyl group, is central to its utility in polymer chemistry.[1]

Visualization of the Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 924-42-5 | [2] |

| Molecular Formula | C₄H₇NO₂ | [2] |

| Molecular Weight | 101.10 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 75-79 °C | [2] |

| Boiling Point | 277 °C (decomposes) | |

| Density | 1.082 g/cm³ at 20 °C | |

| Solubility | Highly soluble in water. Soluble in methanol (B129727) and other organic solvents. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic peaks corresponding to the different protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.68 | t | -NH- |

| ~6.30 | dd | Vinyl H (trans to C=O) |

| ~6.18 | dd | Vinyl H (cis to C=O) |

| ~5.71 | dd | Vinyl H (geminal) |

| ~4.81 | d | -CH₂- |

| ~3.47 | t | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~177 | C=O (amide) |

| ~138 | =CH (vinyl) |

| ~130 | =CH₂ (vinyl) |

| ~70 | -CH₂- (hydroxymethyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

FTIR Spectroscopy

The infrared spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H and O-H stretching |

| ~3080 | =C-H stretching (vinyl) |

| ~1660 | C=O stretching (amide I) |

| ~1620 | C=C stretching (vinyl) |

| ~1540 | N-H bending (amide II) |

| ~1050 | C-O stretching |

Mass Spectrometry

Electron impact mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 101. Common fragmentation patterns involve the loss of a hydroxymethyl group (-CH₂OH), water (-H₂O), or the entire amide functionality.

Reactivity and Mechanisms

The reactivity of this compound is dominated by its two functional groups: the vinyl group and the hydroxymethyl group.

Free-Radical Polymerization

The vinyl group readily undergoes free-radical polymerization, either for homopolymerization or copolymerization with other monomers. This reaction is the basis for the formation of poly(this compound) and various functional copolymers.[3]

Caption: Free-radical polymerization mechanism of NMA.

Crosslinking Reactions

The hydroxymethyl group is a key site for crosslinking reactions, which can occur via several mechanisms, including condensation reactions under acidic or basic conditions. This allows for the formation of three-dimensional polymer networks, which are the basis for hydrogels and other crosslinked materials. For instance, NMA can be used to crosslink polymers containing hydroxyl groups, such as cellulose.

Caption: General crosslinking reaction with NMA.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from acrylamide (B121943) and formaldehyde (B43269) in an aqueous solution.[4][5]

Materials:

-

Acrylamide

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) (aqueous solution)

-

Sulfuric acid (dilute)

-

Polymerization inhibitor (e.g., p-methoxyphenol)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve acrylamide in deionized water containing a polymerization inhibitor. Warm the solution to approximately 40-45 °C to facilitate dissolution.

-

Cool the solution to 15-25 °C.

-

Adjust the pH of the solution to approximately 9.5-10 by adding sodium hydroxide solution.

-

Slowly add the formaldehyde solution dropwise to the reaction mixture while maintaining the temperature between 15-25 °C. The rate of addition should be controlled to prevent excessive heat generation.

-

After the addition is complete, continue to stir the reaction mixture for approximately 2 hours.

-

Neutralize the reaction mixture to a slightly acidic pH with dilute sulfuric acid.

-

The resulting aqueous solution contains this compound. For isolation of the solid product, proceed to the purification step.

Caption: Workflow for the synthesis of NMA.

Purification by Recrystallization

This protocol outlines the purification of crude this compound by recrystallization from a mixed solvent system of acetone (B3395972) and water.[2]

Materials:

-

Crude this compound

-

Acetone

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot acetone/water mixture. The ratio of acetone to water should be adjusted to achieve complete dissolution at elevated temperatures and insolubility at lower temperatures.

-

Once completely dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals under vacuum to remove any residual solvent.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[2] It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a highly versatile and reactive monomer with significant applications in polymer and materials science. Its unique bifunctional structure enables the creation of a wide range of polymers with tailored properties, particularly in the development of hydrogels and crosslinked materials. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 5. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of N-(Hydroxymethyl)acrylamide as a Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Hydroxymethyl)acrylamide (NMA) is a versatile bifunctional monomer widely employed as a crosslinking agent in a variety of applications, including the modification of textiles, paper, and the synthesis of hydrogels for biomedical and drug delivery applications.[1][2][3] Its utility stems from the presence of two distinct reactive moieties: a vinyl group amenable to free-radical polymerization and a hydroxymethyl group capable of undergoing condensation reactions. This dual functionality allows for a two-stage reaction process, enabling the formation of crosslinked polymer networks with tailored mechanical and chemical properties.[1][4] This guide provides a comprehensive overview of the core mechanisms of NMA-mediated crosslinking, detailed experimental protocols for its application, and a summary of the key quantitative parameters influencing its performance.

Core Mechanism of Action

The crosslinking action of this compound is primarily attributed to the reactivity of its hydroxymethyl group (-CH₂OH), which can form stable covalent bonds with various functional groups present on polymer backbones or substrates. This process is typically catalyzed by either acid or heat.

Acid-Catalyzed Crosslinking

Under acidic conditions and often with the application of heat, the hydroxymethyl group of NMA can react with hydroxyl (-OH) groups, such as those found in cellulose (B213188) or poly(vinyl alcohol), and amine (-NH₂) groups present in proteins or other polymers. The reaction proceeds via an acid-catalyzed dehydration mechanism, leading to the formation of a stable ether or amine linkage, respectively. This process releases a molecule of water for each crosslink formed.[5][6]

The generally accepted mechanism for the acid-catalyzed reaction with a hydroxyl group involves the protonation of the NMA hydroxymethyl group, followed by the nucleophilic attack of a hydroxyl group from the substrate, and subsequent dehydration to form an ether bond.

Self-Crosslinking

In addition to reacting with external functional groups, NMA can also undergo self-condensation reactions, particularly at elevated temperatures and in the presence of an acid or base catalyst.[6] In this process, the hydroxymethyl group of one NMA molecule reacts with the amide proton of another NMA molecule, forming a methylene (B1212753) bridge (-CH₂-) and releasing water. This self-crosslinking capability is crucial in applications where NMA is copolymerized into a polymer backbone and subsequently cured to form a thermoset material.

Quantitative Data on Crosslinking Performance

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Hydrogels

| Crosslinker Concentration (mol%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Swelling Ratio (%) |

| 1 | 0.15 ± 0.02 | 0.08 ± 0.01 | 1200 ± 50 |

| 2.5 | 0.45 ± 0.05 | 0.25 ± 0.03 | 800 ± 40 |

| 5 | 0.98 ± 0.10 | 0.55 ± 0.06 | 500 ± 30 |

| 10 | 2.10 ± 0.20 | 1.10 ± 0.12 | 300 ± 20 |

Data adapted from studies on poly(ethylene oxide) hydrogels crosslinked with pentaerythritol (B129877) tetra-acrylate. This data illustrates the general trend of increasing mechanical strength and decreasing swelling with higher crosslinker concentrations.[7]

Table 2: Influence of pH on Reaction Rate Constants for a Michael Addition Crosslinking Reaction

| pH | Forward Rate Constant (k₁) (M⁻¹s⁻¹) | Reverse Rate Constant (k₋₁) (s⁻¹) | Equilibrium Constant (K) (M⁻¹) |

| 3 | 0.83 | 6.24 x 10⁻⁵ | 1.33 x 10⁴ |

| 5 | 4.5 | 3.1 x 10⁻³ | 1.45 x 10³ |

| 7 | 15.3 | 1.1 x 10⁻² | 1.39 x 10³ |

Data from a study on the effect of pH on the thia-Michael addition reaction, which is analogous to the reaction of NMA's vinyl group under certain conditions. The data shows a significant increase in both forward and reverse reaction rates with increasing pH.[1][8]

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Polyacrylamide-NMA Hydrogel

This protocol describes the preparation of a polyacrylamide hydrogel chemically crosslinked with this compound.

Materials:

-

This compound (NMA)

-

N,N'-Methylenebis(acrylamide) (BIS) (as a primary crosslinker)

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized water

Procedure:

-

Monomer Solution Preparation: Prepare a solution containing the desired concentrations of acrylamide, NMA, and BIS in deionized water. A typical formulation might contain 10-15% (w/v) total monomers. The ratio of acrylamide to NMA and the concentration of BIS can be varied to control the properties of the final hydrogel.

-

Degassing: Degas the monomer solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiation: Add APS solution (typically a 10% w/v solution in water) to the monomer solution to a final concentration of approximately 0.1% (w/v). Mix gently.

-

Polymerization: Add TEMED (typically 0.1-0.2% v/v of the total solution volume) to the solution and mix quickly. Immediately pour the solution into a mold.

-

Curing: Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

-

Post-Cure Crosslinking: To induce crosslinking via the hydroxymethyl groups of NMA, the hydrogel can be heated in an oven at a temperature between 80-120°C for a specified time (e.g., 1-4 hours). The presence of a mild acid catalyst in the initial monomer solution can facilitate this step.

-

Swelling and Washing: After curing, immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove unreacted monomers and initiators.

Protocol 2: Crosslinking of Cotton Fabric with NMA

This protocol details a method for improving the wrinkle resistance of cotton fabric through crosslinking with NMA.

Materials:

-

Cotton fabric, scoured and bleached

-

This compound (NMA)

-

An acid catalyst (e.g., citric acid or a Lewis acid like MgCl₂·6H₂O)

-

A wetting agent (non-ionic surfactant)

-

Deionized water

Procedure:

-

Padding Solution Preparation: Prepare an aqueous solution containing NMA (e.g., 5-10% w/v), the acid catalyst (e.g., 2-5% w/v), and a small amount of wetting agent (e.g., 0.1% v/v).

-

Impregnation: Immerse the cotton fabric in the padding solution and pass it through a laboratory padder to achieve a uniform wet pickup (typically 80-100%).

-

Drying: Dry the impregnated fabric at a moderate temperature (e.g., 80-100°C) for 5-10 minutes to remove excess water.

-

Curing: Cure the dried fabric in an oven at a high temperature (e.g., 140-160°C) for 3-5 minutes. During this step, the acid-catalyzed crosslinking reaction between NMA and the hydroxyl groups of the cellulose fibers occurs.

-

Washing: After curing, thoroughly wash the fabric with hot water and a mild detergent to remove any unreacted chemicals, and then rinse with cold water.

-

Drying: Dry the washed fabric.

Protocol 3: Determination of Gel Fraction

The gel fraction is a measure of the extent of crosslinking and is defined as the insoluble fraction of the polymer network.[1][9]

Procedure:

-

Sample Preparation: Take a known weight of the dried, crosslinked polymer (W_initial).

-

Extraction: Place the sample in a suitable solvent in which the uncrosslinked polymer is soluble (e.g., water for hydrophilic polymers) for an extended period (e.g., 48 hours) at a controlled temperature. The solvent should be changed periodically to ensure complete extraction of the soluble fraction.

-

Drying: After extraction, carefully remove the swollen sample and dry it to a constant weight in a vacuum oven at a suitable temperature (e.g., 60°C).

-

Weighing: Record the final dry weight of the sample (W_final).

-

Calculation: The gel fraction is calculated using the following formula: Gel Fraction (%) = (W_final / W_initial) x 100

Mandatory Visualizations

Caption: Acid-catalyzed etherification of NMA with a hydroxyl-containing substrate.

Caption: Self-condensation reaction of two NMA molecules.

Caption: Workflow for the synthesis of a crosslinked polyacrylamide-NMA hydrogel.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 924-42-5 | Benchchem [benchchem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. What are the reaction mechanisms of N - Methylol Acrylamide in different reactions? - Blog [rhmschem.com]

- 7. mdpi.com [mdpi.com]

- 8. Flory–Rehner equation - Wikipedia [en.wikipedia.org]

- 9. Gel Fraction: an indicator of the Degree of Crosslinking | NHV Corporation [nhv.jp]

N-(Hydroxymethyl)acrylamide: A Bifunctional Monomer for Advanced Polymer Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(Hydroxymethyl)acrylamide (NHMA) is a versatile bifunctional monomer that has garnered significant interest across various scientific and industrial fields, including polymer chemistry, materials science, and notably, in the design of advanced drug delivery systems. Its unique molecular architecture, featuring both a polymerizable vinyl group and a reactive hydroxymethyl group, allows for the synthesis of highly functional and crosslinkable polymers. This technical guide provides a comprehensive overview of the core characteristics of NHMA, including its chemical and physical properties, synthesis and polymerization protocols, and its applications, with a particular focus on its role in creating sophisticated biomaterials.

Core Characteristics and Properties

NHMA is a white crystalline solid that is highly soluble in water and various organic solvents.[1] The presence of the vinyl and hydroxymethyl functionalities allows for a two-stage polymer modification process: initial polymerization through the vinyl group to form a linear polymer, followed by post-polymerization cross-linking via the hydroxymethyl group.[2][3] This dual reactivity provides a high degree of control over the final material properties, enabling the transition from thermoplastic to thermoset materials.[3]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C4H7NO2 | [4] |

| Molecular Weight | 101.10 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 74-75 °C | [1] |

| Boiling Point | 277 °C | [4] |

| Solubility in water (20 °C) | 188 g/100 ml | [1] |

| Solubility in methanol (B129727) (30 °C) | 149 g/100 ml | [1] |

| Solubility in 90% ethanol (B145695) (30 °C) | 116 g/100 ml | [1] |

| Density (48% aq. solution at 25°C) | 1.074 g/mL | [5] |

| Refractive Index (48% aq. solution, 20°C) | n20/D 1.413 | [5] |

Thermal Properties of Poly(this compound) (PHMA) and Related Copolymers

| Polymer System | Thermal Property | Value | Reference |

| Poly(N-hydroxymethyl acrylamide) (PHMA) | Degradation Temperature (TGA) | 263.07 °C | [6][7] |

| PHMA/Na-Montmorillonite Composite | Degradation Temperature (TGA) | 339.39 °C | [6][7] |

| Poly(acrylamide) (PAM) | Glass Transition Temperature (Tg) | 190-191 °C | [8] |

Note: Data for PAM is provided as a reference for a structurally similar polymer.

Mechanical Properties of Acrylamide-Based Hydrogels

The mechanical properties of hydrogels are crucial for their application, particularly in biomedical fields where they need to mimic the properties of soft tissues.[9] These properties are highly dependent on the polymer concentration and the crosslinking density.[7][10] While specific data for NHMA-based hydrogels is limited, the following table summarizes representative mechanical properties for polyacrylamide (PAAm) hydrogels, which can be considered as a baseline. The incorporation of NHMA as a crosslinker would be expected to modulate these properties.

| Hydrogel Composition | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Polyacrylamide (PAAm) (varied crosslinker %) | 20 - 160 | - | - | [7] |

| Alginate-PAAm Hybrid Gel (86 wt% AAm) | - | ~0.1 | >2000 | [10] |

| PAAm-MWNTs Hybrid Gel | - | Sub-MPa range | >2000 | [11] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing NHMA is the reaction of acrylamide (B121943) with formaldehyde (B43269).[2] Various catalysts and reaction conditions have been explored to optimize yield and purity.

Protocol 1: Base-Catalyzed Synthesis in Aqueous Solution

This protocol is adapted from a patented method.[12]

-

Materials: Acrylamide crystals, 37% formaldehyde solution (formalin), sodium hydroxide (B78521), p-methoxyphenol (polymerization inhibitor), sulfuric acid.

-

Procedure:

-

Dissolve acrylamide crystals in water at 40-45 °C in the presence of p-methoxyphenol as a polymerization inhibitor. The molar ratio of acrylamide:formaldehyde:water should be approximately 1:1:7.[12]

-

Cool the solution to 15-25 °C.

-

Add aqueous sodium hydroxide solution to adjust the pH to between 9.5 and 10.[12]

-

Slowly add the 37% formalin solution at a controlled rate (e.g., 50-60 ml/min).[12]

-

After the addition is complete, continue the reaction for 2 hours.[12]

-

Neutralize the reaction mixture to a slightly acidic pH with sulfuric acid to obtain the final product.[12]

-

Protocol 2: Synthesis using a Supported Quaternary Ammonium (B1175870) Base Catalyst

This method utilizes a solid catalyst for easier separation and potentially milder reaction conditions.[4]

-

Materials: Solid acrylamide, paraformaldehyde, supported quaternary ammonium base catalyst, p-methoxyphenol or p-hydroxyphenol (polymerization inhibitor), water, dilute sulfuric or hydrochloric acid (1 mol/L).

-

Procedure:

-

Combine solid acrylamide, paraformaldehyde, the supported quaternary ammonium base catalyst (10-35 wt% of acrylamide), a polymerization inhibitor, and a small amount of water in a reactor. The molar ratio of acrylamide to paraformaldehyde is 1:(0.94-0.96), and the molar ratio of acrylamide to water is 1:(0.7-1.3).[4]

-

Heat the reaction mixture to 45-60 °C and maintain for 2-7 hours.[4]

-

After the reaction, cool the mixture and adjust the pH to 4-5 with dilute inorganic acid.[4]

-

The solid catalyst can be removed by filtration. The product can be purified by recrystallization.

-

Polymerization of this compound

NHMA can be polymerized via free-radical polymerization to form homopolymers or copolymerized with other vinyl monomers to create materials with tailored properties.[2]

General Protocol for Free-Radical Solution Polymerization

This is a general procedure that can be adapted for NHMA polymerization.

-

Materials: this compound (monomer), a comonomer (e.g., acrylamide, N-isopropylacrylamide), a free-radical initiator (e.g., ammonium persulfate (APS), 2,2'-azobisisobutyronitrile (AIBN)), a solvent (e.g., water, 1,4-dioxane), and a crosslinking agent if a hydrogel is desired (e.g., N,N'-methylenebisacrylamide).

-

Procedure:

-

Dissolve the monomer(s) and crosslinking agent (if applicable) in the chosen solvent in a reaction vessel.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, as oxygen can inhibit free-radical polymerization.[13]

-

Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture. If using a redox initiation system like APS/TEMED (tetramethylethylenediamine), add the accelerator (TEMED) at this stage.

-

Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN or APS) and maintain it for several hours with constant stirring.[14]

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., acetone (B3395972) or methanol), followed by filtration and drying under vacuum.[15]

-

Applications in Drug Delivery

The hydrophilicity and crosslinking capabilities of NHMA make it an excellent candidate for the development of hydrogels for controlled drug release.[5] These hydrogels can encapsulate therapeutic agents and release them in response to various stimuli.

While direct involvement of NHMA-based polymers in cellular signaling pathways is not documented, they serve as advanced carriers in drug delivery systems designed to target specific cells or tissues. The biocompatibility of acrylamide-based polymers, such as poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), has been extensively studied, showing that they are non-immunogenic and exhibit prolonged circulation times, which is advantageous for targeted drug delivery. Copolymers containing NHMA can be designed to be stimuli-responsive, for instance, to changes in temperature or pH, allowing for triggered drug release in the desired microenvironment, such as a tumor.

Mandatory Visualizations

Synthesis of this compound

Caption: Reaction scheme for the synthesis of NHMA.

Free-Radical Polymerization of NHMA to Form a Hydrogel

Caption: Workflow for hydrogel synthesis via free-radical polymerization.

Conceptual Drug Delivery System Using an NHMA-based Hydrogel

Caption: Logic flow of a targeted drug delivery system.

References

- 1. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 4. CN112939799A - Synthesis method of N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Highly stretchable and tough hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

The Dual Personality of N-(Hydroxymethyl)acrylamide: A Technical Guide to the Roles of its Vinyl and Hydroxymethyl Groups

For Researchers, Scientists, and Drug Development Professionals

N-(Hydroxymethyl)acrylamide (NHMA) is a bifunctional monomer that has garnered significant interest in the fields of polymer chemistry, biomaterials, and drug delivery. Its unique molecular architecture, featuring both a reactive vinyl group and a pendant hydroxymethyl group, imparts a versatile reactivity that allows for the synthesis of highly tunable polymers and hydrogels. This technical guide provides an in-depth exploration of the distinct and synergistic roles of the vinyl and hydroxymethyl moieties in NHMA, with a focus on its application in drug delivery systems.

The Chemistry of this compound: A Tale of Two Functional Groups

The utility of NHMA stems from the orthogonal reactivity of its two key functional groups: the vinyl group (C=C) and the hydroxymethyl group (-CH₂OH).

-

The Vinyl Group: The Engine of Polymerization. The vinyl group is the primary site for polymerization, readily participating in free-radical polymerization reactions. This allows for the formation of long-chain polymers and the incorporation of NHMA into copolymers with a wide range of other vinyl monomers. The reactivity of the vinyl group is central to the creation of the polymer backbone, which forms the fundamental structure of NHMA-based materials.

-

The Hydroxymethyl Group: The Architect of Functionality and Crosslinking. The hydroxymethyl group provides a wealth of opportunities for post-polymerization modification and crosslinking. This reactive group can undergo a variety of chemical transformations, enabling the formation of crosslinked networks, the conjugation of bioactive molecules, and the tuning of material properties such as hydrophilicity and biocompatibility. In acidic conditions, the hydroxymethyl group can also lead to the formation of N,N'-methylenebisacrylamide, a common crosslinking agent.

The interplay between these two groups allows for a two-stage reaction process: initial polymerization through the vinyl group to form a linear polymer, followed by post-polymerization crosslinking or functionalization via the hydroxymethyl group. This provides a high degree of control over the final properties of the material.[1]

Data Presentation: Quantitative Insights into NHMA-based Systems

The following tables summarize key quantitative data related to the properties of NHMA-containing hydrogels. It is important to note that specific values can vary depending on the experimental conditions, such as monomer concentration, crosslinker ratio, initiator concentration, and temperature.

Table 1: Swelling Behavior of Poly(N-methylol acrylamide-co-acrylamide) Hydrogels

| Monomer Ratio (NMA:AM) | MBA Crosslinker Concentration (%) | Swelling Ratio (%) | pH for Maximum Swelling |

| 100:0 | 2 | ~1200 | 5 |

| 100:0 | 4 | ~1000 | 5 |

| 100:0 | 8 | ~800 | 5 |

| 60:40 | 2 | ~1500 | 5-7 |

| 60:40 | 4 | ~1300 | 5-7 |

| 60:40 | 8 | ~1100 | 5-7 |

| 40:60 | 2 | ~1800 | 5-7 |

| 40:60 | 4 | ~2000 | 5-7 |

| 40:60 | 8 | ~1600 | 5-7 |

| 0:100 | 2 | ~2200 | 10 |

| 0:100 | 4 | ~1800 | 10 |

| 0:100 | 8 | ~1400 | 10 |

Data adapted from studies on poly(N-methylol acrylamide-co-acrylamide) hydrogels. The swelling ratio is dependent on the hydrophilic nature of the monomers and the crosslinking density.[1][2]

Table 2: Thermoresponsive Properties of Poly(N-isopropylacrylamide-co-N-hydroxymethyl acrylamide) Copolymers

| NHMAAm Content in Feed (mol%) | Lower Critical Solution Temperature (LCST) (°C) |

| 0 | 32 |

| 5 | ~37 |

| 10 | ~42 |

| 15 | ~48 |

| 20 | ~55 |

The incorporation of the hydrophilic NHMAAm monomer increases the LCST of the thermoresponsive PNIPAm polymer in a nearly linear fashion.[3]

Table 3: Drug Release from Polyacrylamide-based Hydrogels

| Hydrogel System | Model Drug | Release at 24h (%) | Release at 75h (%) | Release Mechanism |

| Polyacrylamide-chitosan | Amoxicillin | 56.47 ± 1.12 | 77.10 ± 1.72 | Sustained Release |

| Polyacrylamide | Promethazine (in SIF) | 10-18 | 89-95 | Diffusion Controlled |

| Polyacrylamide | Promethazine (in SGF) | 10-15 | 75-96 | Diffusion Controlled |

This table provides examples of drug release from polyacrylamide-based hydrogels, highlighting the sustained release profiles achievable with these systems.[2][4]

Experimental Protocols: Methodologies for Synthesis and Characterization

This section provides detailed methodologies for key experiments involving NHMA, offering a practical guide for researchers.

Synthesis of Poly(N-hydroxymethyl acrylamide-co-acrylamide) Hydrogel

Materials:

-

This compound (NMA)

-

Acrylamide (AM)

-

N,N'-methylenebisacrylamide (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of NMA and AM at the desired molar ratio (e.g., 40:60).

-

Add the crosslinker, MBA, to the monomer solution at a specific concentration (e.g., 4% w/w of total monomers).

-

Stir the solution until all components are fully dissolved.

-

Add the initiator, APS (e.g., 1% w/w of total monomers), to the solution and stir to dissolve.

-

Pour the final solution into a mold (e.g., between two glass plates with a spacer).

-

Allow the polymerization to proceed at room temperature for a specified time (e.g., 24 hours).

-

After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove unreacted monomers and initiator.[1]

Swelling Ratio Determination

Materials:

-

Synthesized hydrogel

-

Phosphate buffered saline (PBS) or other buffer solutions of desired pH

-

Analytical balance

Procedure:

-

Cut the hydrogel into small, uniform discs and weigh them to obtain the initial dry weight (Wd).

-

Immerse the hydrogel discs in a large volume of the desired buffer solution at a specific temperature (e.g., 37°C).

-

At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it to obtain the swollen weight (Ws).

-

Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

-

Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[1][5]

In Vitro Drug Release Study

Materials:

-

Drug-loaded hydrogel

-

Release medium (e.g., PBS at pH 7.4)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Load the drug into the hydrogel either by incorporating it during polymerization or by soaking the hydrogel in a drug solution.

-

Place a known amount of the drug-loaded hydrogel in a known volume of the release medium.

-

Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

-

At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

-

Calculate the cumulative percentage of drug released over time.[2][4]

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cell line (e.g., NIH3T3 fibroblasts)

-

Cell culture medium

-

Hydrogel extracts (prepared by incubating the hydrogel in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Remove the culture medium and replace it with different concentrations of the hydrogel extracts. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage relative to the negative control.

Mandatory Visualizations: Diagrams of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound.

References

N-(Hydroxymethyl)acrylamide (CAS 924-42-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(Hydroxymethyl)acrylamide (NMA) is a versatile bifunctional monomer with the chemical formula C₄H₇NO₂.[1][2][3] Its unique structure, containing both a reactive vinyl group and a hydroxymethyl group, makes it a valuable building block in polymer chemistry and various industrial and biomedical applications.[4][5][6] This technical guide provides an in-depth overview of NMA, including its chemical and physical properties, synthesis protocols, key applications, and biological significance, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

This compound is commercially available as a white to off-white crystalline powder or as an aqueous solution.[7] The solid form is soluble in water and hydrophilic solvents.[8] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 924-42-5 | [1][2][5] |

| Molecular Formula | C₄H₇NO₂ | [1][2] |

| Molecular Weight | 101.10 g/mol | [2][5] |

| Appearance | White to off-white powder or crystals | [7] |

| Melting Point | 74-75 °C (165-167 °F) | [1][2][8] |

| Boiling Point | 277 °C | [1][2] |

| Density | 1.074 g/mL at 25 °C | [5] |

| Solubility | Soluble in water | [8] |

| Refractive Index (n20/D) | 1.413 (for 48 wt. % solution in water) | [5] |

| InChI | 1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7) | [1][5] |

| SMILES | OCNC(=O)C=C | [5] |

Synthesis of this compound

The primary industrial synthesis of NMA involves the reaction of acrylamide (B121943) with formaldehyde (B43269).[4] This reaction is typically carried out in an aqueous solution under controlled pH and temperature to maximize yield and minimize side reactions, such as self-polymerization of the acrylamide or the formation of N,N'-methylenebisacrylamide.[2]

General Experimental Protocol for Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of this compound:

Materials:

-

Acrylamide

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) (or other suitable base)

-

Sulfuric acid (or other suitable acid for neutralization)

-

Polymerization inhibitor (e.g., p-methoxyphenol)

-

Acetone (for crystallization)

-

Reaction vessel with stirring and temperature control

-

pH meter

Procedure:

-

Dissolution: Dissolve acrylamide in water in the reaction vessel. Add a polymerization inhibitor.

-

pH Adjustment: Adjust the pH of the solution to a basic range (typically pH 8.8-9.3) using a sodium hydroxide solution.[9]

-

Reaction: Slowly add the formaldehyde solution to the acrylamide solution while maintaining the temperature between 42-45 °C.[9] The pH should be monitored and maintained around 8.5 during the reaction.[9]

-

Neutralization: After the reaction is complete (typically after 1 hour of isothermal reaction), cool the mixture and neutralize it to a pH of 7-8 with an acid like phthalic acid or sulfuric acid.[9][10]

-

Crystallization and Isolation: The NMA product can be isolated by cooling the solution to induce crystallization. The crystals are then filtered, washed with a solvent like acetone, and dried.[9]

A visual representation of the synthesis workflow is provided in the following diagram:

Diagram 1: Synthesis Workflow of this compound

Applications in Research and Development

The dual functionality of NMA makes it a highly versatile monomer for creating polymers with tailored properties.[6]

Polymer and Hydrogel Synthesis

NMA is widely used in the synthesis of polymers and hydrogels. The vinyl group readily participates in free-radical polymerization, while the hydroxymethyl group can undergo subsequent cross-linking reactions, often through condensation with other functional groups on adjacent polymer chains, to form a three-dimensional network. This allows for the formation of thermosetting polymers.[4]

The following protocol outlines a general procedure for preparing a poly(acrylamide-co-N-(hydroxymethyl)acrylamide) hydrogel.

Materials:

-

Acrylamide

-

This compound (NMA)

-

N,N'-methylenebisacrylamide (BIS) (cross-linker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Monomer Solution Preparation: Prepare a stock solution of the desired total monomer concentration (acrylamide + NMA) and BIS in PBS. The ratio of acrylamide to NMA can be varied to control the properties of the resulting hydrogel.

-

Degassing: Degas the monomer solution to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by placing it under a vacuum.

-

Initiation of Polymerization: Add APS and TEMED to the degassed monomer solution. TEMED accelerates the formation of free radicals from APS, initiating polymerization.

-

Casting and Polymerization: Quickly pour the solution into a mold of the desired shape and allow it to polymerize at room temperature. The polymerization time will vary depending on the monomer concentration and the amount of initiator and catalyst used.

-

Washing: After polymerization is complete, wash the hydrogel extensively with distilled water or PBS to remove any unreacted monomers and other reagents.

A diagram illustrating the hydrogel preparation workflow is shown below:

Diagram 2: Hydrogel Preparation Workflow

Textile and Paper Industries

In the textile industry, NMA is used as a finishing agent to impart desirable properties to fabrics, such as wrinkle resistance and durability.[2][3] It can react with the functional groups of fibers, like the hydroxyl groups in cellulose, to form stable cross-links.[3] Similarly, in the paper industry, it is used to enhance the wet and dry strength of paper products.[3]

The following diagram illustrates the general process of applying NMA as a textile finish.

Diagram 3: Textile Finishing Process with NMA

Biomedical Applications

NMA and its polymers have found applications in the biomedical field, including in drug delivery systems, contact lenses, and tissue engineering.[5] Its hydrophilic nature and biocompatibility make it a suitable material for these applications.[5] NMA is also used as a cross-linking agent in the preparation of polyacrylamide gels for electrophoresis (PAGE), a fundamental technique in molecular biology for separating proteins and nucleic acids.[2][6]

Biological Effects and Signaling Pathways

While this compound itself has not been as extensively studied for its biological effects as its parent compound, acrylamide, it is crucial to consider the potential toxicity. Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[11] Given that NMA is a derivative of acrylamide, it should be handled with appropriate safety precautions.

Studies on acrylamide have shown that it can induce neurotoxicity through various mechanisms, including the disruption of cellular signaling pathways. For instance, chronic exposure to acrylamide has been shown to activate microglia and the NLRP3 inflammasome, leading to neuroinflammation and cognitive impairment.[7] It can also alter the expression of neurofilament protein genes in the brain.[12] Furthermore, acrylamide has been found to affect protein degradation pathways, such as the ubiquitin-proteasome system (UPS) and autophagy, in liver cells.[13]

The following diagram provides a simplified representation of some of the cellular signaling pathways known to be affected by acrylamide, which may be relevant for understanding the potential biological impact of NMA.

Diagram 4: Potential Cellular Pathways Affected by Acrylamide/NMA

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[14][15] It can also cause damage to organs through prolonged or repeated exposure.[14] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or under a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile monomer with a broad range of applications, from industrial processes to advanced biomedical research. Its unique chemical structure allows for the creation of polymers with tunable properties, making it an essential tool for materials scientists, chemists, and biomedical engineers. However, its potential toxicity necessitates careful handling and adherence to safety protocols. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers and professionals to effectively and safely utilize this important chemical compound in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of N-Methylolacrylamide in Paper, Textile, and Leather Treatments - Chemical Supplier Unilong [unilongindustry.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Chronic acrylamide exposure induced glia cell activation, NLRP3 infl-ammasome upregulation and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 9. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Acrylamide alters neurofilament protein gene expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Frontiers | A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions [frontiersin.org]

- 15. Reproductive toxicology. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of N-(Hydroxymethyl)acrylamide

An In-depth Technical Guide on the Solubility and Stability of N-(Hydroxymethyl)acrylamide

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound (NHMA) is crucial for its effective application in polymer synthesis, hydrogel formation, and various biomedical applications. This guide provides a comprehensive overview of the solubility and stability of NHMA, complete with experimental protocols and logical workflows.

Solubility of this compound

This compound is a white crystalline solid that is soluble in water and other hydrophilic solvents.[1][2] Its solubility is a critical parameter for its use in polymerization reactions and formulation development. The hydroxymethyl group and the amide functionality contribute to its hydrophilic nature.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, data for the structurally similar compound N-(2-Hydroxyethyl)acrylamide (HEAA) and general solubility information for NHMA provide valuable insights. The following table summarizes the available data.

| Solvent | Chemical Class | Solubility of NHMA | Solubility of HEAA | Temperature (°C) |

| Water | Protic | 1880 g/L[2] | 1000 g/L[3] | 20[2][3] |

| Methanol | Alcohol (Protic) | Soluble[2] | ≥ 50 wt%[3] | 30[3] |

| Ethanol | Alcohol (Protic) | Soluble[2] | 30 - 40 wt%[3] | 30[3] |

| Isopropanol | Alcohol (Protic) | Soluble[2] | Soluble | Not Specified |

| n-Butanol | Alcohol (Protic) | Soluble[2] | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Not Specified | 100 mg/mL (100 g/L)[3] | Not Specified |

| Acetone | Ketone (Aprotic) | Not Specified | Soluble[3] | Not Specified |

| n-Hexane | Hydrocarbon (Nonpolar) | Sparingly soluble[1] | Insoluble[3] | Not Specified |

| Halohydrocarbons | Halogenated Hydrocarbon | Sparingly soluble[1] | Not Specified | Not Specified |

Note: The data for HEAA is provided as a reference for a structurally similar compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)